molecular formula C6H3BrINO B13471857 5-Bromo-3-iodopicolinaldehyde CAS No. 1289060-10-1

5-Bromo-3-iodopicolinaldehyde

Cat. No.: B13471857
CAS No.: 1289060-10-1
M. Wt: 311.90 g/mol
InChI Key: HYDPSUHTTRYVCM-UHFFFAOYSA-N
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Description

5-Bromo-3-iodopicolinaldehyde is an organic compound that belongs to the class of halogenated picolinaldehydes. It is characterized by the presence of both bromine and iodine atoms attached to a picolinaldehyde core. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-iodopicolinaldehyde typically involves the halogenation of picolinaldehyde. One common method is the sequential bromination and iodination of picolinaldehyde. The reaction conditions often include the use of bromine and iodine reagents in the presence of suitable solvents and catalysts to facilitate the halogenation process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent choice, and catalyst concentration, to achieve high yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-iodopicolinaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under appropriate conditions to replace the halogen atoms.

Major Products Formed

    Oxidation: Formation of 5-Bromo-3-iodopicolinic acid.

    Reduction: Formation of 5-Bromo-3-iodopicolinalcohol.

    Substitution: Formation of various substituted picolinaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-3-iodopicolinaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in drug development due to its unique structural properties.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-3-iodopicolinaldehyde involves its reactivity with various molecular targets. The presence of both bromine and iodine atoms allows for selective interactions with nucleophiles and electrophiles. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-3-chloropicolinaldehyde
  • 5-Bromo-3-fluoropicolinaldehyde
  • 5-Iodo-3-chloropicolinaldehyde

Uniqueness

5-Bromo-3-iodopicolinaldehyde is unique due to the presence of both bromine and iodine atoms, which impart distinct reactivity and selectivity compared to other halogenated picolinaldehydes. This dual halogenation can lead to unique chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

1289060-10-1

Molecular Formula

C6H3BrINO

Molecular Weight

311.90 g/mol

IUPAC Name

5-bromo-3-iodopyridine-2-carbaldehyde

InChI

InChI=1S/C6H3BrINO/c7-4-1-5(8)6(3-10)9-2-4/h1-3H

InChI Key

HYDPSUHTTRYVCM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1I)C=O)Br

Origin of Product

United States

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